
Betamethasone 21-acetate 17-propionate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Betamethasone 21-acetate 17-propionate-d3 is a deuterium-labeled derivative of Betamethasone 21-acetate 17-propionate. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. The incorporation of stable heavy isotopes, such as deuterium, into drug molecules allows for precise quantitation during the drug development process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Betamethasone 21-acetate 17-propionate-d3 involves the deuteration of Betamethasone 21-acetate 17-propionate. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are implemented to ensure the consistency and reliability of the compound for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Betamethasone 21-acetate 17-propionate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the compound to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Betamethasone 21-acetate 17-propionate-d3 is widely used in scientific research, including:
Chemistry: It serves as a tracer in studies involving the pharmacokinetics and metabolic pathways of corticosteroids.
Biology: The compound is used to investigate the biological effects of deuterium substitution on cellular processes.
Medicine: Research on the compound helps in understanding the therapeutic potential and safety profiles of corticosteroid drugs.
Industry: It is utilized in the development and testing of new pharmaceutical formulations.
Mecanismo De Acción
Betamethasone 21-acetate 17-propionate-d3 exerts its effects through mechanisms similar to those of Betamethasone. It acts as a glucocorticoid, binding to glucocorticoid receptors and modulating the expression of anti-inflammatory genes. The compound inhibits the activity of inflammatory transcription factors such as NF-Kappa B and phospholipase A2, leading to reduced production of pro-inflammatory mediators like arachidonic acid derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Betamethasone 21-acetate 17-propionate: The non-deuterated form of the compound.
Betamethasone dipropionate: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A closely related corticosteroid with a similar mechanism of action.
Uniqueness
Betamethasone 21-acetate 17-propionate-d3 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracking in pharmacokinetic studies. This deuterium labeling provides valuable insights into the metabolic fate of corticosteroids and their interactions within biological systems .
Propiedades
Fórmula molecular |
C27H35FO7 |
|---|---|
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C27H35FO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19-,20-,21-,24-,25-,26-,27-/m0/s1/i1D3 |
Clave InChI |
KJYZDNSUFNSFOL-XJVOYNEISA-N |
SMILES isomérico |
[2H]C([2H])([2H])CC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)C |
SMILES canónico |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


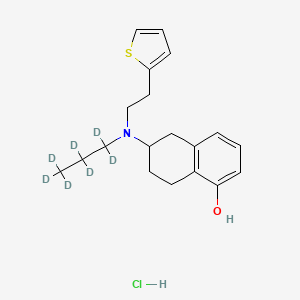
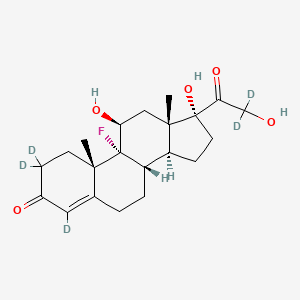
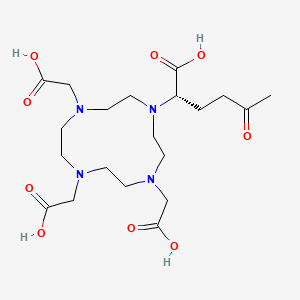
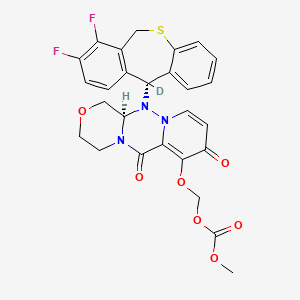
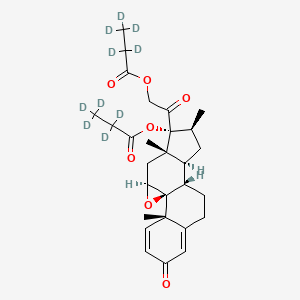
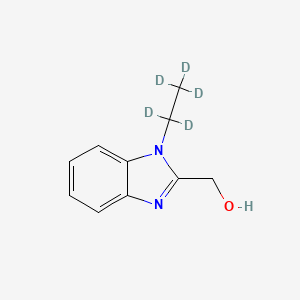
![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)
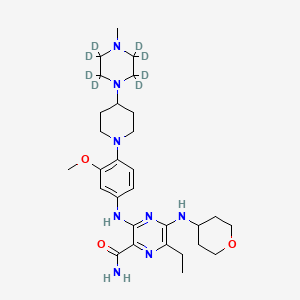

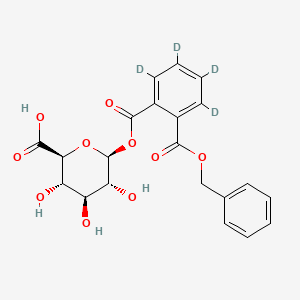
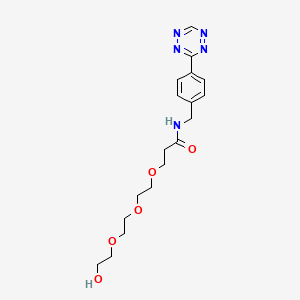
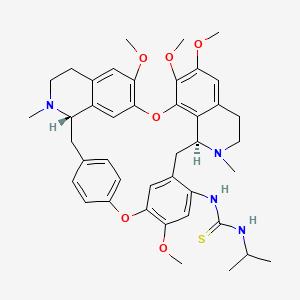

![2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate](/img/structure/B12419818.png)
